molecular formula C15H13FN4O3S B2374307 2-((4-fluorophenyl)thio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034420-26-1

2-((4-fluorophenyl)thio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2374307
CAS No.: 2034420-26-1
M. Wt: 348.35
InChI Key: PHAIRILFGXCJHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. Techniques such as NMR, IR, and LCMS would be used to characterize and confirm the structure of the compound .

Scientific Research Applications

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, which are chemically related to the specified compound, have shown potent antifungal and apoptotic activities against various Candida species. One of the compounds, N-(6-fluorobenzothiazol-2-yl)-2-[(5-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1,3,4-oxadiazol-2-yl)thio]acetamide, demonstrated significant effects against C. albicans and C. glabrata. These compounds were found to be non-toxic against healthy cells at tested concentrations (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antimicrobial Properties

Several derivatives of oxadiazole-thioacetamides have been synthesized and evaluated for their antimicrobial activities. These compounds displayed significant antibacterial activity, indicating their potential as antimicrobial agents. The presence of fluorine atoms in the phenyl ring of these derivatives was noted to enhance their antimicrobial properties (Parikh & Joshi, 2014).

Anticancer Potential

1,3,4-Oxadiazole derivatives, which are structurally similar to the requested compound, have shown promise as anticancer agents. For instance, some N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibited significant antitumor activities against human lung adenocarcinoma cells, with certain compounds showing high selectivity and inducing apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been studied for their anti-inflammatory activity. Among these derivatives, several showed significant anti-inflammatory effects, indicating their potential in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3S/c1-9-6-12(19-22-9)15-18-14(23-20-15)7-17-13(21)8-24-11-4-2-10(16)3-5-11/h2-6H,7-8H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAIRILFGXCJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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